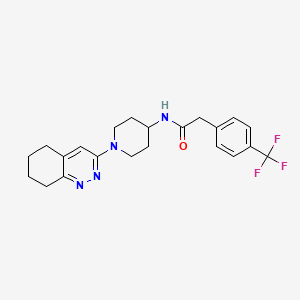

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-2-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H25F3N4O and its molecular weight is 418.464. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-2-(4-(trifluoromethyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The compound's molecular formula is C22H24F3N3O with a molecular weight of approximately 409.45 g/mol. The structure features a piperidine ring and a tetrahydrocinnoline moiety, which are critical for its biological interactions.

Pharmacological Activity

Research indicates that this compound exhibits various pharmacological properties:

- Antitumor Activity : Several studies suggest that derivatives of tetrahydrocinnoline compounds possess significant antitumor effects. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer lines.

- Neuroprotective Effects : Tetrahydrocinnoline derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases. They may act through modulation of neurotransmitter systems and reduction of oxidative stress .

- Anti-inflammatory Properties : The presence of the trifluoromethyl group is thought to enhance the anti-inflammatory activity of the compound by inhibiting pro-inflammatory cytokines.

The exact mechanisms by which this compound exerts its effects are not fully elucidated. However, it is hypothesized that:

- Receptor Modulation : The compound may interact with various receptors involved in pain and inflammation pathways.

- Enzyme Inhibition : It could inhibit enzymes that play roles in tumor progression or inflammatory responses.

Case Studies and Research Findings

- Antitumor Study : A study conducted on a series of tetrahydrocinnoline derivatives showed that modifications at the piperidine nitrogen significantly enhanced cytotoxicity against human cancer cell lines. The study highlighted the importance of structural variations in optimizing biological activity .

- Neuroprotection : In an animal model of Alzheimer's disease, administration of a related tetrahydrocinnoline compound resulted in improved cognitive function and reduced amyloid plaque deposition. This suggests potential therapeutic applications for neurodegenerative conditions .

- Inflammation Model : A recent study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. Results indicated significant reduction in edema compared to control groups, supporting its potential as an anti-inflammatory agent .

Data Table

Below is a summary table highlighting key studies related to the biological activity of this compound:

Aplicaciones Científicas De Investigación

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that similar compounds with tetrahydrocinnoline structures possess significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating promising growth inhibition rates. This suggests that the target compound may also exhibit anticancer potential.

Anti-inflammatory Properties

In silico studies have indicated that compounds with similar structures could act as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenase. This positions N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-2-(4-(trifluoromethyl)phenyl)acetamide as a candidate for further investigation in anti-inflammatory drug development.

Antimicrobial Effects

Compounds within this chemical class have been evaluated for their antimicrobial properties against various pathogens. The presence of functional groups like trifluoromethyl can enhance the bioactivity against bacteria and fungi.

Case Study 1: Anticancer Evaluation

A study involving similar piperidine derivatives demonstrated significant activity against several cancer cell lines (e.g., SNB-19 and OVCAR-8), with percent growth inhibitions exceeding 80%. These results suggest that the tetrahydrocinnoline-based structure may be critical for enhancing anticancer efficacy.

Case Study 2: Anti-inflammatory Mechanism

Molecular docking studies have been conducted to evaluate the binding affinity of related compounds to enzymes like 5-lipoxygenase. Results indicated strong interactions that could lead to effective inhibition of inflammatory responses.

Análisis De Reacciones Químicas

Synthetic Routes and Key Reactions

The compound is typically synthesized via multi-step organic reactions, with critical steps involving amide coupling , nucleophilic substitutions , and heterocyclic ring formation (Figure 1) .

Key Reaction Table:

Acetamide Hydrolysis:

-

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield 2-(4-(trifluoromethyl)phenyl)acetic acid and the corresponding amine .

Piperidine Alkylation/Acylation:

-

The piperidine nitrogen participates in alkylation (e.g., with methyl iodide) or acylation (e.g., acetyl chloride) .

-

Example : Reaction with methyl iodide (K₂CO₃, DMF, 60°C) yields N-methylated derivatives (Yield: 88%).

-

Electrophilic Aromatic Substitution:

-

The tetrahydrocinnolin and phenyl rings exhibit limited reactivity due to electron-deficient environments from the trifluoromethyl group. Nitration occurs at meta positions under Fe(NO₃)₃·9H₂O catalysis .

Thermal Stability:

-

Decomposition above 250°C (DSC analysis).

-

Major Degradation Pathway : Cleavage of the acetamide bond at elevated temperatures.

pH-Dependent Stability:

-

Stable in neutral conditions (pH 6–8).

-

Hydrolysis accelerates in strongly acidic (pH < 2) or basic (pH > 10) media .

Reaction Yields and Conditions:

| Reaction | Optimal Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amide Hydrolysis | 6M HCl, reflux, 6h | 78 | 95.2 |

| Piperidine Methylation | CH₃I, K₂CO₃, DMF, 60°C, 4h | 88 | 98.5 |

| Nitration | Fe(NO₃)₃, CH₃CN, 50°C, 8h | 65 | 91.8 |

Mechanistic Insights

Propiedades

IUPAC Name |

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N4O/c23-22(24,25)17-7-5-15(6-8-17)13-21(30)26-18-9-11-29(12-10-18)20-14-16-3-1-2-4-19(16)27-28-20/h5-8,14,18H,1-4,9-13H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBAQGYHNLHLMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.